(3-Carboxypropyl)trimethylammonium chloride
Overview
Description
(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound that is of interest in various fields of research due to its potential applications. It is structurally related to carnitine and other trimethylammonium chloride derivatives, which are known for their biological significance and industrial applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a carbon-14 labelled form of a compound structurally similar to (3-carboxypropyl)trimethylammonium chloride was synthesized for pharmacokinetic studies of a potential cartilage-targeted antirheumatic drug. This synthesis involved a multi-step process starting from specific precursors and resulted in a compound with a specific activity of 359 MBq/mmol .
Molecular Structure Analysis
The molecular structure of (3-carboxypropyl)trimethylammonium chloride can be inferred from studies on similar compounds. For example, conformationally defined cyclohexyl carnitine analogs were designed to mimic different low-energy conformational states of carnitine, which shares a similar trimethylammonium chloride moiety. These analogs assume a chair conformation in the solid state, providing insight into the possible conformations of (3-carboxypropyl)trimethylammonium chloride .
Chemical Reactions Analysis
The reactivity of trimethylammonium chloride derivatives can be complex. In the context of radiation synthesis, linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized by γ-irradiation polymerization. This study also explored the interactions between the polymer and low molecular coordination compounds, indicating the potential for complex formation with specific stoichiometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-carboxypropyl)trimethylammonium chloride derivatives can be characterized using various analytical techniques. Capillary electrophoresis (CE) has been employed to determine related compounds, showcasing the ability to separate and detect these substances in complex matrices. This method provides valuable information on the behavior of these compounds under different conditions . Additionally, the investigation of the trimethylammonium chloride molecule in the vapor phase by pulsed-nozzle, Fourier-transform microwave spectroscopy has provided detailed spectroscopic constants, which are essential for understanding the physical properties of these molecules .
Scientific Research Applications
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Scientific Field: Microbiology and Cardiovascular Research
- Application Summary : “(3-Carboxypropyl)trimethylammonium chloride” is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . These microbes feed on L-Carnitine found in red meat .
- Results or Outcomes : This compound is implicated in arteriosclerosis and long-term cardiovascular death .
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Scientific Field: Biochemistry
- Application Summary : “(3-Carboxypropyl)trimethylammonium chloride” has been used in studies investigating the effect of ascorbate deficiency on carnitine biosynthesis .
- Methods of Application : In such studies, liver and skeletal muscle carnitine levels in young male guinea pigs were investigated under conditions of ascorbate deficiency .
- Results or Outcomes : It was found that liver and skeletal muscle carnitine levels were reduced in scorbutic animals .
Safety And Hazards
Future Directions
“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .
properties
IUPAC Name |
3-carboxypropyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxypropyl)trimethylammonium chloride | |
CAS RN |
6249-56-5 | |
Record name | (3-Carboxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6249-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylaminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Carboxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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